molecular formula C23H19N3O2 B14939461 2-(4-oxoquinazolin-3(4H)-yl)-N-(2-phenylethyl)benzamide

2-(4-oxoquinazolin-3(4H)-yl)-N-(2-phenylethyl)benzamide

Cat. No.: B14939461
M. Wt: 369.4 g/mol
InChI Key: CQJXEMLWLBOOFN-UHFFFAOYSA-N
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Description

2-(4-oxoquinazolin-3(4H)-yl)-N-(2-phenylethyl)benzamide is a complex organic compound that belongs to the quinazolinone family. This compound is characterized by its unique structure, which includes a quinazolinone core and a benzamide moiety. It has garnered interest in various fields of scientific research due to its potential biological and pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-oxoquinazolin-3(4H)-yl)-N-(2-phenylethyl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.

    Introduction of the Benzamide Moiety: The benzamide moiety is introduced through a coupling reaction between the quinazolinone core and 2-phenylethylamine. This step often requires the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

2-(4-oxoquinazolin-3(4H)-yl)-N-(2-phenylethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, where specific atoms or groups within the molecule are replaced with other atoms or groups. Common reagents for substitution reactions include halogens, nucleophiles, and electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, catalytic hydrogenation.

    Substitution: Halogens (chlorine, bromine), nucleophiles (amines, thiols), electrophiles (alkyl halides, acyl chlorides).

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may produce reduced forms of the compound with altered functional groups.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: It has shown potential as a bioactive molecule with various biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is being investigated for its potential therapeutic applications, particularly in the development of new drugs for the treatment of cancer, infectious diseases, and inflammatory conditions.

    Industry: It may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(4-oxoquinazolin-3(4H)-yl)-N-(2-phenylethyl)benzamide involves its interaction with specific molecular targets and pathways within biological systems. The compound may exert its effects through:

    Inhibition of Enzymes: It may inhibit specific enzymes involved in critical biological processes, leading to the modulation of cellular functions.

    Interaction with Receptors: The compound may bind to specific receptors on the surface of cells, triggering signaling pathways that result in various biological effects.

    Modulation of Gene Expression: It may influence the expression of specific genes, leading to changes in protein synthesis and cellular behavior.

Comparison with Similar Compounds

2-(4-oxoquinazolin-3(4H)-yl)-N-(2-phenylethyl)benzamide can be compared with other similar compounds in the quinazolinone family:

    2-(4-oxoquinazolin-3(4H)-yl)-N-(2-phenylethyl)acetamide: This compound has a similar structure but with an acetamide moiety instead of a benzamide moiety. It may exhibit different biological activities and chemical properties.

    2-(4-oxoquinazolin-3(4H)-yl)-N-(2-phenylethyl)propionamide: This compound has a propionamide moiety, which may result in variations in its pharmacological and chemical behavior.

    2-(4-oxoquinazolin-3(4H)-yl)-N-(2-phenylethyl)butyramide: The presence of a butyramide moiety may lead to differences in solubility, stability, and biological activity compared to the benzamide derivative.

Properties

Molecular Formula

C23H19N3O2

Molecular Weight

369.4 g/mol

IUPAC Name

2-(4-oxoquinazolin-3-yl)-N-(2-phenylethyl)benzamide

InChI

InChI=1S/C23H19N3O2/c27-22(24-15-14-17-8-2-1-3-9-17)19-11-5-7-13-21(19)26-16-25-20-12-6-4-10-18(20)23(26)28/h1-13,16H,14-15H2,(H,24,27)

InChI Key

CQJXEMLWLBOOFN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)C2=CC=CC=C2N3C=NC4=CC=CC=C4C3=O

Origin of Product

United States

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